DIPPA hydrochloride

Description

Properties

IUPAC Name |

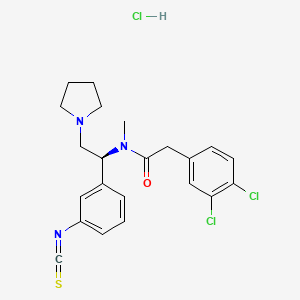

2-(3,4-dichlorophenyl)-N-[(1S)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWYENYHNOESCX-ZMBIFBSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of DIPPA Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIPPA hydrochloride (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride) is a potent and highly selective pharmacological tool used extensively in neuroscience research. It functions as an irreversible antagonist of the kappa-opioid receptor (KOR), a key component of the endogenous opioid system.[1][2][3][4][5] The dynorphin/KOR system is critically implicated in the modulation of stress, mood, and addiction-related behaviors. Consequently, this compound serves as an invaluable agent for investigating the physiological and pathological roles of this system, with demonstrated anxiolytic-like effects in preclinical models. This guide provides a detailed examination of its mechanism of action, supported by experimental data and methodologies.

Core Mechanism: Irreversible Kappa-Opioid Receptor Antagonism

The primary mechanism of action of this compound is its selective, high-affinity, and irreversible antagonism of the kappa-opioid receptor (KOR).

-

Selectivity: DIPPA demonstrates high selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), ensuring that its pharmacological effects are primarily mediated through the KOR pathway.

-

Antagonism: As an antagonist, DIPPA binds to the KOR but does not activate it. Instead, it blocks the binding of endogenous KOR agonists, most notably dynorphins. By occupying the receptor binding site, DIPPA prevents the conformational changes required for receptor activation and subsequent intracellular signaling.

-

Irreversibility: The irreversible nature of DIPPA is attributed to its isothiocyanate (-N=C=S) functional group. This electrophilic group forms a stable, covalent bond with a nucleophilic residue (such as a cysteine or lysine) within the KOR's binding pocket. This covalent interaction results in a long-lasting blockade of the receptor that is not easily overcome by competing endogenous ligands, leading to a persistent pharmacological effect in vivo.

KOR Signaling Pathway Blockade

The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the inhibitory Gαi/o subunit. When an agonist like dynorphin binds, it triggers a cascade of intracellular events. This compound prevents this entire cascade by blocking the initial agonist-binding step.

The key downstream pathways inhibited by DIPPA's antagonism include:

-

Inhibition of Adenylyl Cyclase: Activated Gαi/o subunits inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing G-protein activation, DIPPA blocks this reduction in cAMP.

-

Modulation of Ion Channels: The Gβγ subunits, which dissociate from the Gα subunit upon receptor activation, directly modulate ion channel activity. Specifically, they promote the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium (Ca2+) channels. This leads to neuronal hyperpolarization and reduced neurotransmitter release. DIPPA's antagonism prevents these ion channel modulations, thereby blocking the inhibitory effect of KOR activation on neuronal excitability.

Quantitative Pharmacological Data

| Parameter | Species / Model | Value | Notes | Reference |

| Effective Dose | Wistar Kyoto Rats | 2.5 and 5 mg/kg (s.c.) | Decreased latency to feed in the Novelty-Induced Hypophagia test, indicating anxiolytic-like effects. | |

| Effective Dose | Sprague Dawley Rats | 5 mg/kg (s.c.) | Decreased burying behavior in the Defensive Burying test, indicating anxiolytic-like effects. | |

| Behavioral Effect | Sprague Dawley Rats | 5 mg/kg (s.c.) | Increased immobility time in the Defensive Burying test. |

Key Experimental Protocols

The anxiolytic-like properties of this compound have been primarily characterized using behavioral assays in rodents. The following are detailed methodologies for two such key experiments.

Novelty-Induced Hypophagia (NIH) Test

This test assesses anxiety-like behavior by measuring the latency of a food-deprived animal to begin eating in a novel, and therefore stressful, environment.

Methodology:

-

Habituation & Food Restriction: Rats are handled for several days to acclimate them to the experimenters. They are then food-restricted to maintain approximately 90% of their free-feeding body weight. For several days, they are trained to consume a palatable food (e.g., graham cracker crumbs) for a short period in their home cage.

-

Drug Administration: Twenty-four hours before the test, rats are administered this compound (e.g., 2.5 or 5 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection. This 24-hour pretreatment interval is chosen to ensure DIPPA is acting as an antagonist, as it may show initial agonist-like activity within the first 4 hours post-administration.

-

Home Cage Test: Immediately prior to the novel environment test, the animals are given access to the palatable food in their home cage for a timed period (e.g., 15 minutes) to establish a baseline consumption level.

-

Novel Cage Test: The rats are then moved to a novel, brightly lit cage containing a pre-weighed amount of the same palatable food in the center.

-

Measurement: The latency to begin eating and the total amount of food consumed within a set time period (e.g., 15 minutes) are recorded and analyzed. A shorter latency to eat in the novel environment is interpreted as an anxiolytic-like effect.

Defensive Burying (DB) Test

This conflict-based test measures anxiety by quantifying the rodent's natural tendency to bury a threatening or aversive object.

Methodology:

-

Apparatus: The test is conducted in a clear chamber with a layer of bedding material on the floor. An electrified probe is mounted on one wall.

-

Habituation: Animals are individually placed in the testing chamber for a brief period to acclimate.

-

Test Procedure: The rat is placed back in the chamber and, upon touching the probe, receives a mild, brief electric shock.

-

Measurement: For a period following the shock (e.g., 15 minutes), the animal's behavior is recorded. Key metrics include the latency to contact the probe, the total time spent actively pushing bedding material toward the probe (burying), and time spent immobile. A reduction in the time spent burying, without a change in shock reactivity or general motor activity, is indicative of an anxiolytic effect.

Conclusion

This compound's mechanism of action is defined by its selective and irreversible antagonism of the kappa-opioid receptor. Through the formation of a covalent bond, it provides a long-lasting blockade of the dynorphin/KOR signaling system. This prevents the canonical Gi/o-protein-mediated inhibition of adenylyl cyclase and modulation of neuronal ion channels. Its utility as a research tool is demonstrated by its consistent anxiolytic-like effects in established preclinical models, making it fundamental to the ongoing investigation of the KOR system in mood and stress-related disorders.

References

- 1. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Agonists and antagonists bind to different domains of the cloned kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Kappa Opioid Receptor Binding Affinity of DIPPA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of DIPPA hydrochloride for the kappa opioid receptor (KOR). DIPPA (2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide) hydrochloride is recognized as a selective and irreversible antagonist of the KOR.[1][2][3][4] This document summarizes its binding profile, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways.

Core Concepts: this compound and the Kappa Opioid Receptor

The kappa opioid receptor is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including pain perception, mood regulation, and addiction.[3] Its endogenous ligands are dynorphins. The development of selective KOR antagonists like DIPPA is of significant interest for investigating the therapeutic potential of modulating the KOR system, particularly for conditions such as anxiety and depression. DIPPA's irreversible nature and selectivity make it a valuable tool in pharmacological research.

Quantitative Binding Affinity of this compound

To provide a comparative context, the following table presents the binding affinities (Kᵢ values in nM) of other common opioid ligands at the three main opioid receptor subtypes. This data illustrates the range of affinities and selectivities observed in well-characterized opioid compounds.

| Compound | μ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) | Selectivity Profile |

| This compound | Not Reported | Not Reported | High Affinity (Specific value not reported) | Selective κ-antagonist |

| LY2456302 | 24.0 | 155 | 0.81 | κ-selective |

| Naloxone | - | - | - | Non-selective antagonist |

| U-69,593 | - | - | High Affinity (Specific value varies by study) | Selective κ-agonist |

Table 1: Comparative Binding Affinities of Opioid Ligands. Note the absence of specific public domain Kᵢ values for this compound.

Experimental Protocol: Radioligand Binding Assay for Kappa Opioid Receptor Affinity

The binding affinity of a compound like this compound for the kappa opioid receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (the "competitor," e.g., DIPPA) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human kappa opioid receptor.

-

Radioligand: [³H]-U69,593, a selective KOR agonist, is commonly used.

-

Competitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity KOR ligand (e.g., 10 µM naloxone or unlabeled U-69,593).

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.

-

Scintillation Cocktail and Counter: For quantifying the radioactivity.

Procedure

-

Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand and a high concentration of the non-specific binding control.

-

Competitive Binding: Radioligand and varying concentrations of this compound.

-

-

Incubation: The plate is incubated at room temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competitive binding wells are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of DIPPA that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

-

Visualizing Key Processes

To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the kappa opioid receptor's signaling pathway.

Conclusion

This compound is a valuable pharmacological tool due to its selective and irreversible antagonism of the kappa opioid receptor. While precise, publicly available Kᵢ values are lacking, its high affinity and selectivity are well-established through functional assays. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for understanding the interaction of DIPPA with the KOR and its downstream consequences, which is crucial for researchers in the fields of pharmacology and drug development. Further studies to quantify and publish the specific binding affinities of DIPPA at all three opioid receptor subtypes would be a valuable addition to the scientific literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide: an opioid receptor affinity label that produces selective and long-lasting kappa antagonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of DIPPA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride, commonly known as DIPPA hydrochloride. This compound is a selective and irreversible kappa-opioid receptor antagonist, making it a valuable tool in neuroscience research, particularly in studies related to anxiety and depression. The synthesis is a multi-step process involving the formation of a key chiral amine intermediate followed by the introduction of the isothiocyanate functional group and subsequent salt formation.

Core Synthesis Pathway

The synthesis of this compound can be logically divided into two main stages:

-

Synthesis of the Amine Precursor: The initial phase focuses on constructing the core structure of the molecule, culminating in the formation of N-[(1S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]-N-methyl-2-(3,4-dichlorophenyl)acetamide. This is the most complex part of the synthesis, establishing the required stereochemistry and assembling the key structural fragments.

-

Conversion to this compound: The final stage involves the conversion of the primary amine group on the phenyl ring of the precursor into an isothiocyanate group, followed by the formation of the hydrochloride salt to improve the compound's stability and solubility.

The overall synthetic route is depicted in the workflow diagram below.

Figure 1. Overall synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations, as detailed experimental procedures for every step of this specific synthesis are not fully available in the public domain. The key steps are derived from the work of Chang et al. and related publications in the field of medicinal chemistry.

Stage 1: Synthesis of the Amine Precursor

The synthesis of the crucial amine precursor begins with a chiral starting material, D-3-nitrophenylalanine, to establish the (S)-stereochemistry at the chiral center.

Step 1.1: Synthesis of (S)-N-Methyl-1-(3-nitrophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine (Intermediate 1)

The initial steps to convert D-3-nitrophenylalanine to the N-methylated pyrrolidinylethylamine intermediate are not explicitly detailed in the primary literature. However, a plausible route would involve:

-

Reduction of the carboxylic acid to an alcohol.

-

Conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate).

-

Substitution with pyrrolidine to introduce the heterocyclic moiety.

-

N-methylation of the primary amine.

These transformations would require standard organic synthesis techniques and reagents.

Step 1.2: Amide Coupling to form 2-(3,4-Dichlorophenyl)-N-methyl-N-((1S)-1-(3-nitrophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide (Intermediate 2)

-

Methodology: This step involves the coupling of the secondary amine (Intermediate 1) with 2-(3,4-dichlorophenyl)acetic acid.

-

Dissolve 2-(3,4-dichlorophenyl)acetic acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt), to the solution and stir at 0 °C to form the activated ester.

-

Add (S)-N-methyl-1-(3-nitrophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Work up the filtrate with an appropriate aqueous solution and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

Step 1.3: Reduction of the Nitro Group to form the Amine Precursor

-

Methodology: The nitro group of Intermediate 2 is reduced to a primary amine to yield the key precursor.

-

Dissolve the nitro compound in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude amine precursor, which can be purified further if necessary.

-

Stage 2: Conversion to this compound

Step 2.1: Formation of the Isothiocyanate

-

Methodology: The primary amine of the precursor is converted to an isothiocyanate.

-

Dissolve the amine precursor in a suitable solvent like DCM.

-

Add a thiocarbonylating agent, such as thiophosgene (CSCl₂), dropwise to the solution at a low temperature (e.g., 0 °C). An excess of a non-nucleophilic base, like triethylamine, is typically added to neutralize the HCl byproduct.

-

Stir the reaction at low temperature for a specified period and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water or a mild aqueous base.

-

Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.

-

Purify the resulting isothiocyanate by column chromatography.

-

Step 2.2: Formation of the Hydrochloride Salt

-

Methodology: The final step is the formation of the hydrochloride salt.

-

Dissolve the purified isothiocyanate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

-

Data Presentation

The following tables summarize the key chemical entities involved in the synthesis of this compound. Please note that specific quantitative data such as yields and precise melting points are not available in the publicly accessible literature and would need to be determined experimentally.

Table 1: Key Intermediates and Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| (S)-N-Methyl-1-(3-nitrophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | C₁₃H₁₉N₃O₂ | 249.31 | Key Chiral Amine |

| 2-(3,4-Dichlorophenyl)-N-methyl-N-((1S)-1-(3-nitrophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide | C₂₂H₂₅Cl₂N₃O₃ | 466.36 | Nitro Intermediate |

| N-[(1S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]-N-methyl-2-(3,4-dichlorophenyl)acetamide | C₂₂H₂₇Cl₂N₃O | 436.38 | Amine Precursor |

| 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (DIPPA) | C₂₃H₂₅Cl₂N₃OS | 478.44 | Isothiocyanate |

| This compound | C₂₃H₂₆Cl₃N₃OS | 514.90 | Final Product |

Table 2: Reagents and Solvents

| Step | Key Reagents | Solvents |

| Amide Coupling | 2-(3,4-Dichlorophenyl)acetic acid, DCC, HOBt | DCM, DMF |

| Nitro Reduction | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate |

| Isothiocyanate Formation | Thiophosgene (CSCl₂), Triethylamine | DCM |

| Salt Formation | Hydrogen Chloride (HCl) | Diethyl Ether, Ethyl Acetate |

This guide provides a comprehensive overview of the synthesis of this compound based on available scientific literature. Researchers undertaking this synthesis should consult the primary references and adapt the procedures with appropriate laboratory safety measures. The lack of detailed, publicly available experimental data necessitates careful optimization and monitoring of each reaction step.

The Structure-Activity Relationship of DIPPA Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Selective Kappa-Opioid Receptor Antagonist

Introduction

DIPPA hydrochloride (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride) is a potent, selective, and irreversible antagonist of the kappa-opioid receptor (KOR).[1][2] Its unique pharmacological profile makes it a valuable tool for investigating the role of the KOR system in various physiological and pathological processes, including anxiety, depression, and addiction.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the chemical scaffold from which DIPPA is derived, details key experimental protocols for its characterization, and visualizes the associated signaling pathways.

Core Structure and Agonist Precursors

The foundation of DIPPA's structure lies in the 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamide series of compounds. Extensive research on this scaffold has elucidated key structural features that govern affinity and efficacy at the kappa-opioid receptor. While DIPPA itself is an antagonist, understanding the SAR of its agonist precursors is crucial to appreciating the molecular determinants of its interaction with the KOR.

The core structure can be divided into four key regions for SAR analysis:

-

Aromatic Ring (A): The 3,4-dichlorophenyl group.

-

Acetamide Linker (B): The N-methyl acetamide moiety.

-

Ethylamine Bridge (C): The ethyl chain connecting the acetamide and the pyrrolidine ring, with a substitution at the C1 position.

-

Pyrrolidine Ring (D): The saturated heterocyclic amine.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR for a series of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamide analogs, focusing on their agonist activity. This data provides insights into the structural requirements for potent KOR interaction within this chemical class.

| Compound | C1 Substituent (R) | In Vitro Potency (Relative to U-50,488H) | In Vivo Analgesic Potency (ED50, mg/kg, s.c.) |

| 1 | Phenyl | 146 | 0.004 |

| 2 | 3-Hydroxyphenyl | 102 | 0.011 |

| 3 | 3-Aminophenyl | - | 0.04 (racemate) |

| 4 | 1-Methylethyl | - | - |

Data compiled from literature reports.

Key SAR Insights for Agonist Activity:

-

C1 Substitution: The nature of the substituent at the C1 position of the ethylamine bridge is a critical determinant of potency. Aromatic substituents, such as phenyl and substituted phenyl rings, generally confer high potency.

-

Stereochemistry: The stereochemistry at the C1 position is crucial for activity, with the (S)-enantiomer generally being more potent for agonist activity.

-

Aromatic Ring Substitution: The 3,4-dichloro substitution on the phenyl ring (Region A) is optimal for high affinity and selectivity for the KOR.

-

N-Methyl Group: The N-methyl group on the acetamide linker (Region B) is important for maintaining high potency.

From Agonist to Irreversible Antagonist: The Role of the Isothiocyanate Group

This compound is derived from the potent agonist scaffold by the introduction of an isothiocyanate (-N=C=S) group on the C1-phenyl ring. This electrophilic group is responsible for the irreversible nature of DIPPA's antagonism. It is hypothesized that the isothiocyanate group forms a covalent bond with a nucleophilic residue, such as a cysteine, in the binding pocket of the kappa-opioid receptor, leading to a long-lasting blockade.

Experimental Protocols

The characterization of this compound and its analogs involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).

-

Radioligand: [³H]-U69,593 (a selective KOR agonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled KOR ligand (e.g., 10 µM U-69,593 or naloxone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of approximately 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding wells: Assay buffer.

-

Non-specific Binding wells: Non-specific binding control.

-

Competition wells: Varying concentrations of the test compound (e.g., this compound).

-

-

Add the radioligand ([³H]-U69,593) to all wells at a final concentration near its Kd value (e.g., 0.5-1.0 nM).

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of a compound to stimulate G-protein activation, thereby determining its efficacy (agonist, partial agonist, or antagonist).

Materials:

-

Cell membranes from CHO-KOR cells.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

KOR agonist (e.g., U-69,593) for antagonist testing.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following:

-

Cell membranes (10-20 µg protein/well).

-

GDP (e.g., 10 µM final concentration).

-

For agonist testing: Varying concentrations of the test compound.

-

For antagonist testing (like DIPPA): A fixed concentration of a KOR agonist (e.g., EC50 concentration of U-69,593) and varying concentrations of the test compound.

-

-

Incubation (Pre-incubation): Incubate the plate for 15 minutes at 30°C.

-

Initiation: Add [³⁵S]GTPγS (e.g., 0.1 nM final concentration) to all wells to start the reaction.

-

Incubation (Reaction): Incubate for 60 minutes at 30°C with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: For agonists, determine the EC50 and Emax values. For antagonists, determine the IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and characterization.

Caption: Kappa-Opioid Receptor Signaling Pathways.

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

This compound represents a key chemical tool for the study of the kappa-opioid receptor system. Its structure, derived from a well-characterized series of potent KOR agonists, incorporates a crucial isothiocyanate moiety that confers irreversible antagonism. Understanding the structure-activity relationships of its parent scaffold, combined with robust experimental protocols for its characterization, provides researchers with the necessary foundation to effectively utilize this compound in advancing our knowledge of KOR pharmacology and its role in health and disease. The provided methodologies and pathway diagrams serve as a valuable resource for professionals in drug discovery and development.

References

- 1. Kappa-opioid antagonists as stress resilience medications for the treatment of alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of DIPPA Hydrochloride as a KOR Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DIPPA hydrochloride (2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride) is a potent, selective, and irreversible antagonist of the kappa-opioid receptor (KOR). Its unique pharmacological profile has made it a valuable tool in preclinical research for investigating the role of the KOR system in various physiological and pathological processes, particularly in the context of anxiety and mood disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Introduction

The dynorphin/kappa-opioid receptor (KOR) system is increasingly recognized for its significant role in the pathophysiology of stress, anxiety, and depression. Antagonism of the KOR has emerged as a promising therapeutic strategy for these conditions. This compound is a key research compound in this area, characterized by its high affinity and selectivity for the KOR, to which it binds irreversibly. This irreversible antagonism provides a long-lasting pharmacological effect in vivo, making it a particularly useful tool for studying the sustained effects of KOR blockade.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor | Radioligand | Preparation | Kᵢ (nM) |

| Kappa (κ) | [³H]U69,593 | Guinea pig brain membranes | 0.23 |

| Mu (μ) | [³H]DAMGO | Guinea pig brain membranes | 210 |

| Delta (δ) | [³H]DPDPE | Guinea pig brain membranes | 2300 |

Table 2: Functional Antagonist Potency of this compound

| Assay | Agonist | Preparation | IC₅₀ (nM) |

| Mouse vas deferens | Dynorphin A (1-13) | Isolated tissue | 1.1 |

Data in Tables 1 and 2 are derived from initial characterization studies and may vary slightly between experimental conditions.

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a compound for its target receptor.

Objective: To determine the affinity of this compound for kappa, mu, and delta opioid receptors.

Materials:

-

Membrane preparations from guinea pig brain (or cells expressing the specific opioid receptor subtype).

-

Radioligands: [³H]U69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled KOR agonist like U50,488).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. It is used to determine whether a ligand is an agonist, antagonist, or inverse agonist.

Objective: To characterize this compound as a KOR antagonist.

Materials:

-

Cell membranes expressing the KOR.

-

[³⁵S]GTPγS.

-

A known KOR agonist (e.g., U50,488).

-

This compound stock solution.

-

Assay buffer (containing MgCl₂, EDTA, and NaCl).

-

GDP.

-

Scintillation counter.

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of the KOR agonist to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

-

Incubate for a defined period (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

To determine the antagonist properties of DIPPA, measure the shift in the concentration-response curve of the KOR agonist in the presence of DIPPA. The IC₅₀ value represents the concentration of DIPPA that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Behavioral Assays: Novelty-Induced Hypophagia (NIH) and Defensive Burying (DB) Tests

These models are used to assess anxiety-like behavior in rodents and the anxiolytic potential of compounds like DIPPA.[1]

Animals: Adult male Wistar Kyoto (WKY) and Sprague Dawley (SD) rats.[1]

Drug Administration: this compound (e.g., 2.5 and 5 mg/kg) is administered via subcutaneous (s.c.) injection 24 hours prior to testing. This pretreatment interval is chosen because DIPPA initially shows some agonist-like effects before its long-lasting antagonist activity becomes predominant.[1]

Novelty-Induced Hypophagia (NIH) Test Protocol:

-

Habituation: For several days, habituate the rats to a specific food (e.g., sweetened milk) in their home cage for a set period (e.g., 30 minutes).[1]

-

Testing: On the test day, place a single food pellet in the center of a novel, brightly lit open field.[1]

-

Place the rat in the open field and measure the latency to begin eating the food pellet.

-

Anxiolytic compounds are expected to decrease the latency to begin eating in the novel environment.

Defensive Burying (DB) Test Protocol:

-

Apparatus: A test chamber with bedding material on the floor and a wall-mounted prod that can deliver a mild electric shock.

-

Procedure: Place the rat in the chamber. After a brief exploration period, deliver a single mild shock when the rat touches the prod.

-

Measurement: For a set period following the shock (e.g., 15 minutes), record the cumulative time the rat spends pushing bedding material toward the prod with its head and paws.

-

Anxiolytic compounds are expected to decrease the duration of defensive burying behavior.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: KOR Signaling Pathway and the Antagonistic Action of DIPPA HCl.

References

The Anxiolytic and Antidepressant Potential of DIPPA Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Evidence, Mechanism of Action, and Experimental Protocols for the Selective Kappa-Opioid Receptor Antagonist, DIPPA Hydrochloride.

This technical guide provides a comprehensive overview of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride (this compound), a selective and irreversible kappa-opioid receptor (KOR) antagonist, for researchers and drug development professionals investigating novel treatments for anxiety and depression. This document synthesizes the current preclinical data, details the underlying mechanism of action, and provides established experimental protocols for evaluating the anxiolytic and antidepressant-like effects of this compound.

Core Concepts: The Kappa-Opioid Receptor System in Mood Regulation

The dynorphin/kappa-opioid receptor (KOR) system is a key neuromodulatory pathway implicated in the pathophysiology of stress-related psychiatric disorders, including anxiety and depression.[1] Endogenous activation of KORs by their ligand, dynorphin, particularly in response to stress, is associated with aversive, pro-depressive, and anxiogenic states.[1] Consequently, antagonism of the KOR has emerged as a promising therapeutic strategy for the treatment of these conditions. This compound is a potent and selective KOR antagonist that has been investigated for its potential to ameliorate anxiety- and depression-like behaviors in preclinical models.[2][3]

Quantitative Pharmacology of this compound

The anxiolytic-like efficacy of this compound has been demonstrated in rodent models. While precise ED50 values are not extensively reported, effective doses have been established in key behavioral paradigms.

| Parameter | Value | Species | Assay | Reference |

| Anxiolytic-like Effective Dose | 2.5 mg/kg | Rat (Wistar Kyoto) | Novelty-Induced Hypophagia | |

| Anxiolytic-like Effective Dose | 5 mg/kg | Rat (Wistar Kyoto & Sprague Dawley) | Novelty-Induced Hypophagia | |

| Anxiolytic-like Effective Dose | 5 mg/kg | Rat (Wistar Kyoto & Sprague Dawley) | Defensive Burying Test |

Mechanism of Action: KOR Antagonism and Downstream Signaling

This compound exerts its effects by blocking the signaling cascade initiated by the activation of KOR, a G protein-coupled receptor (GPCR). The canonical signaling pathway of KOR activation and its antagonism by DIPPA is depicted below.

References

Preclinical Profile of DIPPA Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction

DIPPA hydrochloride (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride) is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3] Emerging preclinical evidence suggests its potential as a therapeutic agent for anxiety and depressive disorders.[1][4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vivo efficacy, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel central nervous system (CNS) therapeutics.

Mechanism of Action: Kappa-Opioid Receptor Antagonism

The canonical signaling pathway following KOR activation by its endogenous ligand, dynorphin, involves the coupling to inhibitory G-proteins (Gi/Go). This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to decreased cyclic AMP (cAMP) levels. Concurrently, G-protein activation modulates ion channel activity, resulting in the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This ultimately leads to a reduction in neuronal excitability. Furthermore, KOR activation can stimulate various mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which are implicated in the regulation of mood and stress responses. As an antagonist, this compound is presumed to block these dynorphin-mediated signaling events.

Figure 1: Simplified Kappa-Opioid Receptor (KOR) Signaling Pathway.

In Vivo Efficacy in Models of Anxiety-Like Behavior

Preclinical studies have evaluated the anxiolytic-like effects of this compound in rodent models. The most comprehensive data comes from a study comparing its effects in Wistar Kyoto (WKY) rats, a strain known for its high anxiety and depressive-like phenotype, and Sprague Dawley (SD) rats.

Novelty-Induced Hypophagia (NIH) Test

The NIH test assesses anxiety-like behavior by measuring the latency of an animal to consume a palatable food in a novel environment. Anxiolytic compounds typically reduce this latency.

Table 1: Effects of this compound in the Novelty-Induced Hypophagia Test in Rats

| Strain | Treatment (mg/kg, s.c.) | Latency to Feed in Novel Cage (s) | Food Consumed in Novel Cage (g) |

| WKY | Saline | 195.1 ± 38.2 | 0.9 ± 0.2 |

| DIPPA (2.5) | 88.3 ± 27.4 | 1.5 ± 0.2 | |

| DIPPA (5.0) | 75.4 ± 16.9 | 1.6 ± 0.1 | |

| SD | Saline | 118.6 ± 31.5 | 1.0 ± 0.2 |

| DIPPA (2.5) | 125.7 ± 35.1 | 1.6 ± 0.2 | |

| DIPPA (5.0) | 100.3 ± 26.8 | 1.7 ± 0.1 | |

| *Data are presented as mean ± SEM. p < 0.05 compared to the within-strain saline group. |

In WKY rats, both 2.5 and 5 mg/kg doses of this compound significantly decreased the latency to feed in a novel cage. While not affecting the latency in SD rats, both doses significantly increased food consumption in the novel environment for both strains, an effect also indicative of anxiolytic-like properties.

Defensive Burying (DB) Test

The DB test measures anxiety by quantifying the behavior of a rat to bury a threatening object (an electrified probe). A reduction in burying time is interpreted as an anxiolytic-like effect.

Table 2: Effects of this compound in the Defensive Burying Test in Rats

| Strain | Treatment (mg/kg, s.c.) | Time Spent Burying (s) | Time Spent Immobile (s) |

| WKY | Saline | 250.3 ± 25.1 | 150.7 ± 20.3 |

| DIPPA (2.5) | 180.5 ± 28.9 | 145.2 ± 22.1 | |

| DIPPA (5.0) | 140.2 ± 20.6 | 130.8 ± 18.9 | |

| SD | Saline | 120.6 ± 15.4 | 80.1 ± 10.5 |

| DIPPA (2.5) | 95.3 ± 12.7 | 105.6 ± 15.2 | |

| DIPPA (5.0) | 65.7 ± 9.8 | 125.4 ± 18.3 | |

| Data are presented as mean ± SEM. p < 0.05 compared to the within-strain saline group. |

This compound at a dose of 5 mg/kg significantly decreased the time spent burying the electrified probe in both WKY and SD rats, further supporting its anxiolytic-like profile. Interestingly, at this dose, an increase in immobility was observed in SD rats.

Pharmacokinetic Profile

A comprehensive in vivo pharmacokinetic profile for this compound in rats, including parameters such as Cmax, Tmax, half-life, and bioavailability, was not available in the reviewed scientific literature. This data is essential for correlating plasma and CNS exposure with the observed pharmacodynamic effects and for designing future preclinical and clinical studies.

Experimental Protocols

General Administration

In the cited preclinical studies, this compound was dissolved in a vehicle of 20% dimethyl sulfoxide (DMSO) and 80% distilled water. It was administered via subcutaneous (s.c.) injection in a volume of 2 ml/kg. For the behavioral tests, DIPPA was administered 24 hours prior to testing to leverage its long-lasting antagonist activity and avoid potential initial agonist-like effects.

Figure 2: General Experimental Workflow for In Vivo Behavioral Studies.

Novelty-Induced Hypophagia (NIH) Protocol

-

Habituation: For three consecutive days, rats are given access to a palatable snack (e.g., sweetened milk) for 30 minutes in their home cage to familiarize them with the food.

-

Food Deprivation: Prior to testing, animals are food-deprived for 24 hours to ensure motivation to eat. Water remains available ad libitum.

-

Drug Administration: this compound or vehicle is administered 24 hours before the test.

-

Home Cage Test: Immediately before the novel cage test, the palatable snack is presented in the home cage, and the latency to begin feeding and the amount consumed are recorded.

-

Novel Cage Test: The rat is immediately moved to a new, clean cage with different bedding. The same palatable snack is placed in the center of the cage. The latency to begin eating and the total amount consumed over a set period (e.g., 10 minutes) are recorded.

Defensive Burying (DB) Protocol

-

Apparatus: A clear polycarbonate cage with a floor covered in 5 cm of bedding material. A shock probe is mounted on one wall.

-

Drug Administration: this compound or vehicle is administered 24 hours before testing.

-

Procedure: Each rat is placed in the testing cage, opposite the probe. The 15-minute test session begins after the rat makes its first contact with the probe, at which point it receives a mild, brief electric shock. The probe remains electrified for the duration of the test.

-

Behavioral Scoring: The sessions are videotaped for later analysis. Key parameters measured include:

-

Time Spent Burying: The cumulative time the rat spends actively pushing or shoveling bedding material towards the probe.

-

Time Spent Immobile: The duration of time the rat remains motionless, often in a freezing posture, while facing the probe.

-

Summary and Future Directions

This compound is a selective, irreversible kappa-opioid receptor antagonist with demonstrated anxiolytic-like effects in preclinical rodent models. The data suggest that KOR antagonism is a viable strategy for the development of novel treatments for anxiety and potentially depressive disorders.

However, a comprehensive preclinical data package for this compound is currently incomplete. Key areas for future investigation include:

-

In Vitro Pharmacology: Quantitative determination of binding affinities (Ki) and functional antagonist potencies (IC50/EC50 or Ke) at all three opioid receptor subtypes (kappa, mu, delta) is necessary to definitively establish its selectivity profile.

-

Pharmacokinetics: A full pharmacokinetic characterization in relevant preclinical species is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a clear link between dose, exposure, and efficacy.

-

Expanded Efficacy Models: Evaluation in a broader range of preclinical models for depression (e.g., forced swim test, chronic unpredictable stress) and other CNS disorders would further delineate its therapeutic potential.

-

Safety and Tolerability: Comprehensive safety pharmacology and toxicology studies are required to identify any potential off-target effects and to establish a therapeutic window.

The successful completion of these studies will be essential to support the further development of this compound or analogous KOR antagonists as novel therapeutics for neuropsychiatric disorders.

References

- 1. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kappa Opioid Receptor Antagonists as Potential Therapeutics for Stress-Related Disorders | Annual Reviews [annualreviews.org]

- 3. A review of the kappa opioid receptor system in opioid use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Kappa Opioid Receptors in Mood Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily, and its endogenous ligand dynorphin, have emerged as a critical system in the neurobiology of mood and affective disorders.[1] Unlike the mu-opioid receptor system associated with reward and euphoria, activation of the KOR system is predominantly linked to negative affective states, including dysphoria, anhedonia, and anxiety.[2] This has positioned the KOR as a promising therapeutic target for the development of novel treatments for mood disorders, particularly depression and anxiety. This technical guide provides an in-depth overview of the core biology of KORs in mood regulation, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

The Dynorphin/KOR System and Stress-Related Mood Disorders

Stress is a significant precipitating factor in the development of mood disorders. The dynorphin/KOR system is a key mediator of the behavioral responses to stress.[3] During stressful events, dynorphin is released in several brain regions implicated in mood regulation, such as the nucleus accumbens (NAc), amygdala, and prefrontal cortex.[3] This release and subsequent activation of KORs contribute to the development of depressive-like and anxiety-like behaviors. Preclinical studies have consistently demonstrated that direct administration of KOR agonists produces aversive and pro-depressive-like effects, while KOR antagonists block these stress-induced behaviors.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the role of the KOR system in mood disorders.

Table 1: KOR Expression and Dynorphin Levels in Major Depressive Disorder (MDD)

| Analyte | Sample Type | Finding in MDD Patients vs. Healthy Controls | Reference |

| Kappa Opioid Receptor (KOR) | Serum | Significantly increased levels. | |

| Dynorphin | Serum | Significantly increased levels. |

Table 2: Preclinical Efficacy of KOR Antagonists in Models of Depression and Anxiety

| Behavioral Test | Animal Model | KOR Antagonist | Dose/Route | Key Finding | Reference |

| Forced Swim Test | Male C57Bl/6J Mice | nor-Binaltorphimine (nor-BNI) | 10 mg/kg, i.p. | Decreased immobility time. | |

| Forced Swim Test | Male California Mice | nor-Binaltorphimine (nor-BNI) | 10 mg/kg, i.p. | Decreased immobility time. | |

| Chronic Social Defeat Stress | C57BL/6J Mice | nor-Binaltorphimine (nor-BNI) | i.p. | Prevented the development of social avoidance. | |

| Chronic Social Defeat Stress | C57BL/6J Mice | JDTic | 30 mg/kg, i.p. | Did not affect the onset of anhedonia. | |

| Elevated Plus Maze | Male California Mice | AZ-MTAB | Increased open arm entries. | ||

| Elevated Plus Maze | Rats | nor-Binaltorphimine (nor-BNI) | 3.0-30 mg/kg, i.p. | Dose-dependently increased open arm exploration. | |

| Elevated Plus Maze | Rats | JDTic | 1.0-10 mg/kg, i.p. | Dose-dependently increased open arm exploration. |

Table 3: Clinical Trial Data for KOR Antagonists in Anhedonia

| Compound | Study Population | Primary Outcome Measure | Key Finding | Reference |

| Aticaprant (CERC-501/JNJ-67953964) | Transdiagnostic sample with anhedonia | Change in Snaith-Hamilton Pleasure Scale (SHAPS) score | Significantly lower anhedonic symptoms compared to placebo. | |

| Navacaprant (NMRA-140) | Patients with moderate-to-severe MDD | Change in Snaith-Hamilton Pleasure Scale (SHAPS) score | Significant improvement in anhedonia at week 8 in patients with higher baseline depression severity. |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments used to investigate the role of KORs in mood disorders.

Chronic Social Defeat Stress (CSDS) in Mice

This protocol is a widely used and ethologically relevant model of stress-induced depression-like behaviors in mice.

Objective: To induce a depressive-like phenotype characterized by social avoidance and anhedonia.

Procedure:

-

Aggressor Screening: Select aggressive male CD-1 mice by screening for their latency to attack a smaller C57BL/6J mouse.

-

Social Defeat:

-

House a C57BL/6J mouse in the home cage of a novel aggressive CD-1 mouse for 5-10 minutes daily for 10-14 consecutive days.

-

After the defeat period, house the two mice in the same cage but separated by a perforated divider to allow for sensory but not physical contact for the remainder of the 24-hour period.

-

Each day, the experimental mouse is exposed to a new aggressor to prevent habituation.

-

-

Behavioral Testing: 24 hours after the final defeat session, assess social avoidance using the social interaction test.

-

Place the experimental mouse in an arena and measure the time spent in an "interaction zone" around a novel, non-aggressive CD-1 mouse enclosed in a wire-mesh cage.

-

A social interaction ratio is calculated as (time in interaction zone with target present) / (time in interaction zone with target absent). A ratio of less than 1 indicates social avoidance.

-

Radioligand Binding Assay for KOR

This assay is used to determine the affinity of a compound for the KOR.

Objective: To measure the binding affinity (Ki) of a test compound to the KOR.

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cells expressing KORs (e.g., guinea pig brain or CHO cells stably expressing human KOR).

-

Competitive Binding:

-

Incubate the membranes with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U69,593) and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specific binding.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

β-Arrestin Recruitment Assay (Tango Assay)

This assay measures the recruitment of β-arrestin to the KOR upon agonist stimulation, a key step in a major KOR signaling pathway.

Objective: To quantify ligand-induced β-arrestin2 recruitment to the KOR.

Procedure:

-

Cell Culture: Use a specialized cell line (e.g., HTLA cells) that co-expresses a KOR fused to a transcription factor (e.g., GAL4-VP16) and a β-arrestin2 fused to a protease (e.g., TEV protease). The cell line also contains a reporter gene (e.g., β-lactamase) under the control of a promoter recognized by the transcription factor.

-

Ligand Stimulation: Treat the cells with the test compound.

-

Signal Generation: If the ligand is an agonist, it will induce the recruitment of the β-arrestin-protease fusion to the KOR. The protease then cleaves the transcription factor from the receptor.

-

Reporter Gene Expression: The liberated transcription factor translocates to the nucleus and drives the expression of the reporter gene.

-

Detection: Measure the activity of the reporter gene product (e.g., using a fluorescent substrate for β-lactamase). The signal is proportional to the extent of β-arrestin recruitment.

Western Blot for Phosphorylated p38 MAPK and CREB

This technique is used to measure the activation of key downstream signaling molecules.

Objective: To quantify the levels of phosphorylated (activated) p38 MAPK and CREB in response to KOR activation.

Procedure:

-

Sample Preparation:

-

Treat cells or tissues with a KOR ligand for a specified time.

-

Lyse the cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK or CREB.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate that reacts with HRP to produce light.

-

Capture the light signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensity, which corresponds to the amount of phosphorylated protein.

-

Normalize the phosphorylated protein levels to the total protein levels of p38 MAPK or CREB, and to a loading control (e.g., β-actin or GAPDH).

-

KOR Signaling Pathways

Activation of the KOR initiates two main downstream signaling cascades: the canonical G-protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways, a concept known as biased agonism, is thought to be a key determinant of the behavioral effects of KOR ligands.

G-Protein-Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change that allows it to couple to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. This pathway is generally associated with the analgesic effects of KOR agonists.

β-Arrestin-Dependent Signaling

Agonist-bound KOR can also be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestin binding not only desensitizes the receptor to further G-protein signaling but also initiates a distinct signaling cascade, primarily through the activation of mitogen-activated protein kinases (MAPKs) such as p38. This pathway is strongly implicated in the aversive and pro-depressive effects of KOR activation.

Drug Development Implications

The distinct roles of the G-protein and β-arrestin signaling pathways have significant implications for drug development. The prevailing hypothesis is that the therapeutic antidepressant and anxiolytic effects of KOR antagonists stem from their ability to block the β-arrestin-mediated aversive signaling. Conversely, the development of "biased" KOR agonists that preferentially activate the G-protein pathway while avoiding β-arrestin recruitment could potentially lead to novel analgesics without the dysphoric side effects.

Several KOR antagonists are currently in clinical development for the treatment of mood and substance use disorders. Early clinical data for compounds like aticaprant and navacaprant are promising, particularly for the treatment of anhedonia, a core symptom of depression that is often resistant to current therapies.

Conclusion

The dynorphin/KOR system plays a pivotal role in the pathophysiology of mood disorders, particularly in the context of stress. Activation of KOR, primarily through the β-arrestin signaling pathway, contributes to negative affective states. Consequently, antagonism of the KOR has emerged as a promising therapeutic strategy for depression and anxiety. The quantitative data from preclinical and clinical studies, coupled with a detailed understanding of the experimental methodologies and signaling pathways, provide a solid foundation for the continued development of novel KOR-targeted therapeutics. Future research focusing on biased agonism and the specific neural circuits involved will further refine our ability to modulate this critical system for therapeutic benefit.

References

- 1. Amygdala dynorphin/κ opioid receptor system modulates depressive-like behavior in mice following chronic social defeat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acute inhibition of kappa opioid receptors before stress blocks depression-like behaviors in California mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anxiolytic-like effects of kappa-opioid receptor antagonists in models of unlearned and learned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Irreversible Antagonists of the Kappa Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa opioid receptor (KOR), a G protein-coupled receptor, plays a critical role in modulating pain, mood, and addiction. Its endogenous ligands, the dynorphins, are associated with stress, dysphoria, and the negative affective states seen in drug withdrawal. Consequently, KOR antagonists are of significant interest as potential therapeutics for depression, anxiety, and substance use disorders. A unique class of KOR antagonists exhibits an exceptionally long duration of action, with some initially classified as irreversible. This guide provides a comprehensive technical overview of these antagonists, focusing on their pharmacological properties, the molecular mechanisms underlying their prolonged effects, and the experimental methodologies used to characterize them. While some compounds like (-)-UPHIT and DIPPA are considered truly irreversible due to covalent bond formation, others, such as norbinaltorphimine (nor-BNI), 5'-guanidinonaltrindole (GNTI), and JDTic, achieve their long-lasting effects through a novel mechanism involving the activation of c-Jun N-terminal kinase (JNK), leading to a protracted functional inactivation of the KOR.[1][2][3][4] This document will delve into the specifics of these key compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Compounds and Pharmacological Data

The following tables summarize the quantitative data for key long-acting and irreversible KOR antagonists, providing a comparative overview of their binding affinities and functional potencies.

Table 1: Binding Affinities (Ki) of Long-Acting and Irreversible KOR Antagonists

| Compound | Receptor | Ki (nM) | Species | Assay Conditions | Reference(s) |

| nor-Binaltorphimine (nor-BNI) | Kappa (KOR) | 0.06 - 1.72 | Monkey, Rat, Human | [3H]diprenorphine or [3H]U69,593 competition | [5] |

| Mu (MOR) | >100 | Monkey | [3H]DAMGO competition | ||

| Delta (DOR) | >100 | Monkey | [3H]DPDPE competition | ||

| 5'-Guanidinonaltrindole (GNTI) | Kappa (KOR) | ~0.04 (Ke) | Guinea Pig | Smooth muscle preparations | |

| Mu (MOR) | >20 | Guinea Pig | Smooth muscle preparations | ||

| Delta (DOR) | >20 | Guinea Pig | Smooth muscle preparations | ||

| JDTic | Kappa (KOR) | 0.32 | Human | [3H]diprenorphine competition | |

| Mu (MOR) | >1000 | Human | |||

| Delta (DOR) | >1000 | Human | |||

| (-)-UPHIT | Kappa (KOR) | Irreversible | Mouse | In vivo antagonism of U69,593 | |

| DIPPA | Kappa (KOR) | Irreversible | Mouse | In vivo antagonism of U50,488 |

Table 2: Functional Antagonist Potency of Long-Acting KOR Antagonists

| Compound | Assay | pA2 / Ke (nM) | Species/System | Agonist Used | Reference(s) |

| nor-Binaltorphimine (nor-BNI) | [35S]GTPγS Binding | > Ki | Rat Brain Membranes | U50,488H | |

| Isolated Tissues | 8.62 (pA2) | Guinea Pig Ileum | |||

| 5'-Guanidinonaltrindole (GNTI) | Isolated Tissues | 0.04 (Ke) | Guinea Pig Ileum | ||

| Cloned Human Receptors (CHO cells) | Comparable to tissue data | Human | |||

| JDTic | [35S]GTPγS Binding | 0.02 | Human KOR |

Mechanism of Action: Beyond Reversible Antagonism

A pivotal finding in the study of long-acting KOR antagonists like nor-BNI, GNTI, and JDTic is that their prolonged in vivo effects are not due to irreversible binding to the receptor's orthosteric site. Instead, these compounds act as "functionally selective" or "biased" ligands. While they block G protein-dependent signaling pathways typically activated by KOR agonists, they simultaneously activate a distinct downstream signaling cascade involving c-Jun N-terminal kinase (JNK). This JNK activation leads to a long-lasting desensitization and functional inactivation of the KOR, which can persist for days to weeks after the antagonist has been cleared from the system. This mechanism distinguishes them from classical competitive antagonists and truly irreversible antagonists that form covalent bonds with the receptor.

Signaling Pathways

The following diagrams illustrate the canonical KOR signaling pathway activated by agonists and the distinct pathway engaged by long-acting antagonists that leads to JNK-mediated receptor inactivation.

Caption: Canonical KOR agonist signaling pathway.

Caption: JNK-mediated KOR inactivation by long-acting antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key experiments used in the characterization of irreversible KOR antagonists.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of a test compound for the kappa opioid receptor.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human KOR.

-

Radioligand: [3H]U69,593 or [3H]diprenorphine are commonly used for KOR. The radioligand should have high specific activity and low non-specific binding.

-

Test Compounds: The irreversible or long-acting KOR antagonists of interest.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled KOR agonist like U69,593 or a general opioid antagonist like naloxone.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Detection: Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing KOR and isolate the membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. benchchem.com [benchchem.com]

- 2. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand-directed c-Jun N-terminal kinase activation disrupts opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Dual Applications of DIPPA Hydrochloride: In Vivo Experimental Protocols for Cancer and Anxiety Research

The term "DIPPA hydrochloride" can refer to two distinct chemical entities with different therapeutic applications, necessitating specific in vivo experimental considerations. The first, Diisopropylamine dichloroacetate (DADA) , is investigated for its anti-tumor properties. The second, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride , also abbreviated as DIPPA, is a kappa-opioid receptor (KOR) antagonist studied for its anxiolytic effects. This document provides detailed application notes and protocols for the in vivo investigation of both compounds, tailored for researchers, scientists, and drug development professionals.

Part 1: Diisopropylamine Dichloroacetate (DADA) in Oncology Research

Diisopropylamine dichloroacetate (DADA), a derivative of dichloroacetate (DCA), has demonstrated promising anti-tumor efficacy in various cancer models.[1] It is believed to function by inhibiting pyruvate dehydrogenase kinase (PDK), which shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, thereby promoting apoptosis and inhibiting tumor growth.[2][3]

Quantitative Data Summary

| Animal Model | Cancer Type | DADA Dosage | Administration Route | Treatment Duration | Key Findings |

| Mice | Subcutaneous breast cancer (MDA-MB-231 cells) | 100 mg/kg (0.0004 mol/kg) | Gavage | 24 days | Significantly inhibited tumor growth compared to control and DCA-treated groups; induced necrosis, inflammation, and fibrosis in tumor tissue.[1] |

| Mice | Esophageal squamous cell carcinoma xenografts | Not specified | Not specified | Not specified | Enhanced radiosensitization, leading to reduced tumor volume and weight when combined with radiotherapy.[2] |

| Mice | Non-small cell lung cancer | Not specified | Not specified | Not specified | Inhibited cell proliferation, promoted apoptosis, and enhanced the therapeutic effect of radiotherapy and chemotherapy. |

Experimental Protocol: Subcutaneous Breast Cancer Xenograft Model

This protocol outlines the in vivo evaluation of DADA's anti-tumor effects in a murine subcutaneous breast cancer model.

1. Animal Model and Cell Line:

-

Animal: Female BALB/c nude mice, 4-6 weeks old.

-

Cell Line: MDA-MB-231 human breast adenocarcinoma cell line.

2. Tumor Cell Implantation:

-

Culture MDA-MB-231 cells under standard conditions.

-

Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

3. Treatment Protocol:

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Control, DADA, DCA).

-

Prepare DADA solution for oral gavage.

-

Administer DADA at a dose of 100 mg/kg daily via oral gavage.

-

The control group receives an equivalent volume of the vehicle.

-

Continue treatment for 24 days.

4. Efficacy Assessment:

-

Measure tumor volume every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor body weight to assess systemic toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure final tumor weight.

-

Perform histological analysis of the tumors to assess for necrosis, inflammation, and fibrosis.

Signaling Pathway and Experimental Workflow

Part 2: this compound as a Kappa-Opioid Receptor (KOR) Antagonist in Anxiety Research